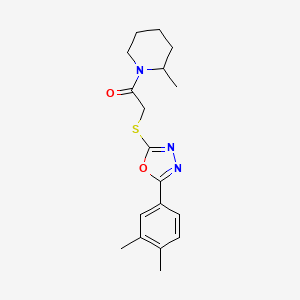

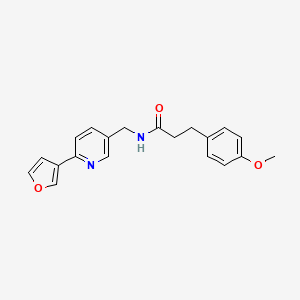

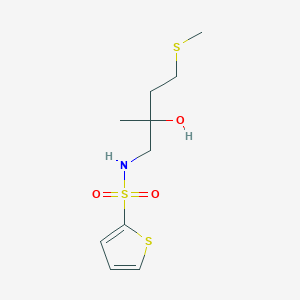

2-((5-(3,4-二甲基苯基)-1,3,4-噁二唑-2-基)硫代)-1-(2-甲基哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring often involves cyclization reactions and interactions with various chemical reagents. For instance, the synthesis of similar compounds has been reported through reactions involving intermediates like hydrazides and thiols or through the action of aqueous KOH on hydroxamic acids to form substituted 1,2,5-oxadiazoles. These methodologies highlight the versatility of approaches in synthesizing oxadiazole derivatives, which can serve as a foundation for the synthesis of the target compound (Xu et al., 2005); (Potkin et al., 2012).

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within a molecule and how this affects its properties and reactivity. Compounds like the one under study often exhibit interesting conformational and geometric features due to their heterocyclic frameworks. For example, the arrangement of the 1,3,4-oxadiazole ring and its dihedral angles with adjacent rings can significantly influence its chemical behavior and interactions with other molecules (Xu et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are largely dictated by the functional groups present and the overall molecular architecture. The presence of the 1,3,4-oxadiazole ring, for instance, can impart specific reactivity patterns, enabling the compound to participate in a variety of chemical transformations, including cycloaddition reactions, which could be explored for synthesizing new derivatives or for applications in material science (TsugeOtohiko et al., 1980).

科学研究应用

合成和结构分析

杂环重排和合成:Potkin等人(2012年)领导的研究探索了5-芳基异噁唑-3-羧酸转化为3,4-取代1,2,5-噁二唑的过程。这个过程涉及杂环重排,展示了化合物如1-(2,5-二甲基苯基)-2-(4-羟基-1,2,5-噁二唑-3-基)乙酮在合成化学中的化学灵活性和潜在应用 (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012)。

合成和抗菌活性:Fuloria等人(2009年)合成了新的1-(2-芳基-5-苯乙基-1,3,4-噁二唑-3(2H)-基)乙酮,评估了它们的抗菌和抗真菌活性。这项研究突出了噁二唑衍生物的潜力,包括具有1,3,4-噁二唑-2-基硫醚基团的化合物,在开发新的抗菌剂中的潜力 (Fuloria, Singh, Shaharyar, & Ali, 2009)。

药理学应用

抗癌潜力:Abu‐Hashem和Aly(2017年)合成了新型取代的2,4-二甲基苯并[f][1,3,5]三氮杂环丙烷衍生物,显示出有希望的抗肿瘤活性。这项研究表明了具有1,3,4-噁二唑基团的化合物在开发抗癌剂中的潜力 (Abu‐Hashem & Aly, 2017)。

抗念珠菌和细胞毒性效应:Kaplancıklı等人(2014年)探索了四唑衍生物的抗念珠菌活性和细胞毒性,包括类似问题中的化合物,突出了它们在治疗真菌感染中具有最小毒性的潜力 (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014)。

材料科学和化学工程

- 分子导线和光电性能:Wang等人(2006年)合成了具有潜在应用作为材料科学中分子导线的2,5-二苯基-1,3,4-噁二唑衍生物,强调了这些化合物在开发具有独特光电性能的先进材料中的重要性 (Wang, Pålsson, Batsanov, & Bryce, 2006)。

属性

IUPAC Name |

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12-7-8-15(10-13(12)2)17-19-20-18(23-17)24-11-16(22)21-9-5-4-6-14(21)3/h7-8,10,14H,4-6,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORPYGQBVBLWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)